Einecs 279-051-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone involves several steps. The primary synthetic route includes the reaction of 2-methyl-1,4-naphthoquinone with 3,7,11,15-tetramethylhexadec-2-enyl in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different quinone derivatives and hydroquinones.
Scientific Research Applications
[R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. It can act as an electron acceptor in redox reactions, influencing cellular processes. The molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone include other naphthoquinone derivatives such as:
2-methyl-1,4-naphthoquinone: A simpler structure with similar redox properties.
3,7,11,15-tetramethylhexadec-2-enyl-1,4-naphthoquinone: A derivative with different alkyl chain lengths.
The uniqueness of Einecs 279-051-8 lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
132487-93-5 |
---|---|
Molecular Formula |
C31H46O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-methyl-3-[(E,7R,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m0/s1 |
InChI Key |
MBWXNTAXLNYFJB-UDCSOKOMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.